N-(Diphenylphosphoryl)-L-alanine
Description
Structure
3D Structure
Properties
CAS No. |
62056-87-5 |
|---|---|
Molecular Formula |
C15H16NO3P |
Molecular Weight |
289.27 g/mol |
IUPAC Name |
(2S)-2-(diphenylphosphorylamino)propanoic acid |
InChI |
InChI=1S/C15H16NO3P/c1-12(15(17)18)16-20(19,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3,(H,16,19)(H,17,18)/t12-/m0/s1 |
InChI Key |
KAFQYCRPTLRAPY-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)O)NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Catalytic Applications and Mechanistic Investigations
Exploration of N-(Diphenylphosphoryl)-L-alanine as a Chiral Ligand or Organocatalyst Precursor
This compound and its derivatives are valuable precursors for the synthesis of more complex chiral ligands and organocatalysts. The inherent chirality of the L-alanine moiety serves as a foundational element for inducing asymmetry in catalytic reactions. The diphenylphosphoryl group, on the other hand, can act as a coordinating site for metal centers or as a hydrogen bond acceptor to activate substrates in organocatalytic transformations.
The synthesis of such compounds often starts from L-alanine, which is then functionalized with a diphenylphosphoryl group. For instance, N-acyl phosphonoglycinates can be prepared through methods like the Michaelis-Arbuzov reaction or N-H insertion reactions involving rhodium carbenoids. rsc.org These synthetic strategies allow for the creation of a library of N-phosphorylated amino acid derivatives that can be screened for catalytic activity. The combination of a saccharide unit with an α-amino acid has also been explored in the design of bifunctional organocatalysts, highlighting the modularity of this approach. nih.gov The availability of various natural and synthetic α-amino acids enables the fine-tuning of catalyst properties to achieve optimal stereocontrol in a desired transformation. nih.govcuni.cz
Asymmetric Catalysis Mediated by Diphenylphosphoryl Moieties
The diphenylphosphoryl group plays a crucial role in directing the stereochemical outcome of various asymmetric catalytic reactions. Its ability to engage in hydrogen bonding and its steric bulk are key factors in creating a well-defined chiral environment around the catalytic center.
Michael Addition Reactions in Enantioselective Synthesis
The diphenylphosphoryl moiety has proven to be effective in promoting enantioselective Michael addition reactions, a fundamental carbon-carbon bond-forming reaction in organic synthesis. In one study, an efficient organocatalyzed enantioselective hydrophosphinylation of indole-derived vinylogous imines was developed. researchgate.net Using a quinine-derived bifunctional thiourea (B124793) as the catalyst, a range of chiral 3-(1-diphenylphosphoryl-arylmethyl)indoles were synthesized with high yields and excellent enantioselectivities (up to 99% yield and 99% ee). researchgate.net This reaction represents the first example of a catalytic asymmetric Michael addition of phosphine (B1218219) oxides to vinylogous imine intermediates, showcasing the potential of the diphenylphosphoryl group in this class of transformations. researchgate.net
Another relevant example is the enantioselective organocatalytic phospha-Michael reaction of α,β-unsaturated ketones with diphenylphosphine (B32561) oxide. buchler-gmbh.com Although this reaction uses diphenylphosphine oxide directly, the product formed is a 3-(diphenylphosphoryl)-substituted ketone, highlighting the compatibility of the diphenylphosphoryl group within the chiral pocket of the organocatalyst. The catalyst, an N-acyl-aminocyclohexyl-N'-cinchonanylthiourea, facilitates the enantioselective addition, leading to products with high stereocontrol. buchler-gmbh.com
These examples underscore the utility of the diphenylphosphoryl group in guiding the approach of the nucleophile to the Michael acceptor within a chiral catalytic environment, thereby controlling the stereochemistry of the newly formed stereocenter.
Intramolecular Hydroamination/Cyclization Processes
Intramolecular hydroamination and cyclization reactions are powerful methods for the synthesis of nitrogen-containing heterocyclic compounds. While direct applications of this compound in this context are not extensively documented, the principles of using chiral ligands derived from amino acids are well-established. For instance, the asymmetric synthesis of pyrrolidines and piperidines has been achieved through organolanthanide-catalyzed intramolecular hydroamination/cyclization of aminoallenes derived from amino acids like D-alanine. acs.org
In a different approach, the thermal conversion of 1-dialkylamino-3-(diphenylphosphoryl)allenes leads to the exclusive formation of pyrroles through a 1,5-cyclization of a conjugated azomethine ylide intermediate. acs.org This demonstrates that the diphenylphosphoryl group can effectively control the periselectivity of the cyclization process, favoring the formation of the five-membered ring. acs.org
Furthermore, attempts to synthesize thiazolium rings from N-substituted α-amino acids using diphenylphosphoryl azide (B81097) (DPPA) as a reagent, although not a catalytic process, have shown that the diphenylphosphoryl moiety can participate in unexpected cyclization pathways. acs.org In these instances, the reaction proceeded via carboxylic acid activation and intramolecular cyclization. acs.org These findings suggest that this compound could potentially be explored as a precursor to catalysts or chiral auxiliaries in intramolecular cyclization reactions, where the phosphoryl group could play a key role in the reaction mechanism and stereochemical outcome.
Mechanistic Insights into Phosphoryl-Driven Catalytic Transformations, e.g., Hydrogenation Processes
The phosphoryl group is a cornerstone of a highly successful class of organocatalysts: chiral phosphoric acids (CPAs). Mechanistic studies on CPA-catalyzed reactions, particularly asymmetric transfer hydrogenations, provide valuable insights into how the diphenylphosphoryl moiety in a compound like this compound might operate in a catalytic cycle.
In the transfer hydrogenation of various unsaturated compounds, such as ketimines, α-imino esters, and indoles, chiral phosphoric acids act as bifunctional catalysts. beilstein-journals.orgacs.org The proposed mechanism involves the formation of a dual hydrogen-bonding interaction between the phosphoric acid and the substrates. The acidic proton of the phosphoric acid protonates the substrate (e.g., an imine), activating it towards nucleophilic attack. beilstein-journals.orgnih.gov Simultaneously, the phosphoryl oxygen acts as a hydrogen-bond acceptor, organizing the hydrogen donor (e.g., a Hantzsch ester or benzothiazoline) in a specific orientation within the chiral pocket of the catalyst. acs.orgmdpi.comacs.org
Density functional theory (DFT) calculations have shown that the origin of enantioselectivity stems from the differential noncovalent interactions, including hydrogen bonds and π-π stacking, between the transition states and the chiral catalyst. mdpi.com The steric bulk of the substituents on the chiral backbone of the phosphoric acid, analogous to the diphenyl groups in this compound, creates a confined chiral environment that favors one diastereomeric transition state over the other. beilstein-journals.orgmdpi.com This steric repulsion and the specific hydrogen-bonding network are crucial for achieving high levels of enantioselectivity. beilstein-journals.org
For instance, in the transfer hydrogenation of 3,3-difluoro-3H-indoles, it was deduced that the steric repulsion between the bulky substituents on the chiral phosphoric acid and the hydrogen donor contributes significantly to the high enantioselectivity. beilstein-journals.orgnih.gov This principle can be directly extrapolated to envision how the diphenylphosphoryl group and the chiral L-alanine scaffold of this compound could work in concert to create a selective catalytic environment for hydrogenation or other related transformations. The phosphoryl group would serve as the primary site for substrate activation and organization through hydrogen bonding, while the chiral backbone would dictate the stereochemical outcome.
Below is a table summarizing the results of selected asymmetric catalytic reactions mediated by diphenylphosphoryl moieties or related chiral phosphoric acids.
| Reaction Type | Catalyst/Reagent | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Hydrophosphinylation | Quinine-derived thiourea | Indole-derived vinylogous imine | 3-(1-diphenylphosphoryl-arylmethyl)indole | up to 99 | up to 99 | researchgate.net |
| Phospha-Michael Addition | N-acyl-aminocyclohexyl-N'-cinchonanylthiourea | α,β-Unsaturated ketone | 3-(Diphenylphosphoryl)-substituted ketone | - | - | buchler-gmbh.com |
| Transfer Hydrogenation | Chiral Phosphoric Acid (CPA-1) | 3,3-difluoro-2-(phenylethynyl)-3H-indole | Chiral difluoroindoline | 98 | 20 | beilstein-journals.org |
| Transfer Hydrogenation | Chiral Phosphoric Acid (CPA-6) | 3,3-difluoro-2-(phenylethynyl)-3H-indole | Chiral difluoroindoline | 99 | 92 | beilstein-journals.org |
Coordination Chemistry of Diphenylphosphoryl Ligands
The coordination chemistry of ligands bearing the diphenylphosphoryl [P(=O)(C₆H₅)₂] moiety is a rich and expanding field. When this functional group is attached to a chiral backbone, such as the amino acid L-alanine, it creates the ligand N-(Diphenylphosphoryl)-L-alanine. This ligand presents multiple potential donor atoms—the phosphoryl oxygen, the carboxylate oxygens, and the amide nitrogen—making it a versatile chelator for a wide range of metal ions. Its ability to form stable complexes is primarily attributed to the hard-donor nature of the phosphoryl oxygen and the potential for forming five- or six-membered chelate rings.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic characteristics of organic and organophosphorus compounds. It offers a balance between computational cost and accuracy, making it suitable for analyzing molecules of moderate size.
DFT calculations are instrumental in elucidating the electronic structure and reactivity of N-(Diphenylphosphoryl)-L-alanine by analyzing its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the phenyl rings and the phosphoryl oxygen, while the LUMO may be distributed across the diphenylphosphoryl group.
The molecular electrostatic potential (MEP) surface is another key output of DFT calculations. It maps the charge distribution on the molecule's surface, identifying regions of positive and negative potential. researchgate.net For this compound, the MEP would show a negative potential (red/yellow areas) around the phosphoryl oxygen and the carboxyl group, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue areas) would be found around the amine proton, highlighting its acidic nature. researchgate.net This detailed charge mapping helps in understanding noncovalent interactions, such as hydrogen bonding, and predicting sites of interaction with biological targets. acs.orgresearchgate.net
Table 1: Representative Frontier Molecular Orbital Energies from DFT Studies on Related Compounds
| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (Egap) (eV) | Source |
|---|---|---|---|---|
| Dinaphthodiospyrol S | -5.98 | -2.11 | 3.87 | nih.gov |
Computational methods, particularly DFT, are widely used to predict and interpret the spectroscopic properties of molecules. Theoretical calculations of vibrational frequencies can be correlated with experimental Infrared (IR) spectra to assign specific absorption bands to the vibrational modes of the molecule, such as the P=O, C=O, and N-H stretches. researchgate.net
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ³¹P) can be calculated and compared with experimental data to confirm the molecular structure. For this compound, ³¹P NMR is particularly important for characterizing the phosphorus environment.
Time-dependent DFT (TD-DFT) can be employed to predict electronic transitions and simulate UV-Visible absorption spectra. science.gov Furthermore, advanced computational approaches can help interpret the photophysical properties of related peptide systems, explaining phenomena like fluorescence and phosphorescence by analyzing the nature of excited states and the probabilities of transitions between them. nih.gov These theoretical predictions are crucial for validating experimental findings and providing a deeper understanding of the molecule's spectroscopic behavior. nih.govacs.org
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein or enzyme. This method is crucial in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.
In silico docking studies on compounds structurally related to this compound, such as α-(diphenylphosphoryl)cycloalkanone oximes, have been performed to predict their binding modes within enzyme active sites. researchgate.net For instance, docking these compounds into the active site of the FabH enzyme, a key component in bacterial fatty acid synthesis, revealed potential binding interactions. The simulations predicted that the diphenylphosphoryl group could engage in specific interactions with amino acid residues. researchgate.net
The binding affinity is estimated through a scoring function, which calculates a theoretical binding energy (ΔE). A more negative value typically indicates a stronger interaction. Key interactions often include:
Hydrogen Bonds: Formed between the phosphoryl oxygen (as an acceptor) and donor residues like asparagine or tryptophan. researchgate.net
Hydrophobic Interactions: Occurring between the phenyl rings of the ligand and nonpolar residues in the binding pocket. nih.gov
Electrostatic Interactions: Involving the charged or polar groups of the ligand and the receptor. nih.gov
These simulations provide a structural hypothesis for the ligand-target complex, guiding further experimental validation and the design of more potent inhibitors. researchgate.netnih.gov
Table 2: Predicted Interactions from Molecular Docking of a Diphenylphosphoryl-Containing Compound with FabH Enzyme
| Interacting Residue | Interaction Type | Predicted Binding Energy (kcal/mol) |
|---|---|---|
| Asn | Hydrogen Bond | -7.0 |
| Trp | Hydrogen Bond | -7.0 |
Source: Adapted from findings on α‐(Diphenylphosphoryl)cycloalkanone oximes. researchgate.net
Conformational Analysis and Stereochemical Predictions for Phosphoryl-Amino Acid Systems
The biological activity and physical properties of flexible molecules like this compound are highly dependent on their three-dimensional conformation. Conformational analysis using computational methods aims to identify the most stable, low-energy structures of the molecule.
For peptide-like systems, this analysis often involves creating Ramachandran-type plots by systematically rotating the dihedral angles of the backbone (φ and ψ) and calculating the potential energy for each conformation. researchgate.net DFT studies on model systems, such as alanine (B10760859) with an adjacent imidazole (B134444) ring, have shown that specific conformations are stabilized by intramolecular hydrogen bonds, for example, between an N-H donor and a C=O acceptor (C7eq conformation). researchgate.net
In this compound, the key rotatable bonds are around the chiral α-carbon and the P-N bond. The analysis would reveal the preferred spatial arrangement of the diphenylphosphoryl group relative to the alanine backbone. The bulky nature of the diphenylphosphoryl moiety likely imposes significant steric constraints, limiting the accessible conformational space. upc.edu Understanding these preferences is crucial as the molecular conformation presented to a biological target dictates the binding affinity and specificity. acs.org
Table 3: Computationally Predicted Stable Conformations for Alanine Derivatives
| Conformation | Dihedral Angle (φ) | Dihedral Angle (ψ) | Stabilizing Interaction | Source |
|---|---|---|---|---|
| αRτ | -75° | -114° | N-H···O Hydrogen Bond | researchgate.net |
Note: Data from a study on alanine with a C-terminal imidazole group, serving as a model for N-acylated alanine systems. researchgate.net
Reaction Mechanism Elucidation through Advanced Computational Modeling
Computational modeling is a powerful tool for elucidating the detailed step-by-step mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed.
For the synthesis of this compound, a likely route involves the reaction of L-alanine (or its ester derivative) with diphenylphosphoryl chloride. A computational study of this reaction would model the nucleophilic attack of the alanine amino group on the phosphorus atom of the phosphoryl chloride. This would proceed through a transition state leading to a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton would yield the final N-P bond.
Studies on the synthesis of related phosphonopeptides have proposed similar mechanisms, such as pseudo four-component condensation reactions. These involve the initial formation of an imine, followed by the nucleophilic addition of a phosphorus-containing species to the C=N bond. mdpi.com Computational modeling can validate such proposed mechanisms by confirming the energetic feasibility of each step and identifying the rate-determining transition state, thereby providing a deeper understanding of the reaction dynamics. frontiersin.org
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| L-alanine |
| Diphenylphosphoryl chloride |
| α‐(Diphenylphosphoryl)cycloalkanone oximes |
| Asparagine |
| Tryptophan |
| L-alanine ethyl ester |
| Imidazole |
| Dinaphthodiospyrol S |
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes for N-(Diphenylphosphoryl)-L-alanine
The synthesis of N-phosphorylated amino acids, including this compound, has traditionally faced challenges such as the need for multi-step processes and the use of hazardous reagents. acs.orgresearchgate.net Future research is increasingly focused on developing greener, more efficient, and economically viable synthetic strategies.
Key emerging research areas include:
Green Chemistry Protocols: There is a significant push towards developing eco-friendly methods for synthesizing phosphoramidates. researchgate.net This involves using less hazardous solvents, such as replacing toxic agents like CCl4 with THF, and employing catalytic bases like 1,4-dimethylpiperazine (B91421) (DMP) to facilitate the formation of the crucial P-N bond under mild conditions. researchgate.net
Photocatalysis: Visible-light photocatalysis is emerging as a powerful tool for the direct conversion of α-amino acids into their corresponding α-amino phosphonates. nih.gov This metal-free approach is operationally simple and can be applied to a wide range of amino acids, offering a novel pathway for generating phosphorylated amino acid derivatives. nih.gov
Microwave-Assisted Synthesis: The application of microwave irradiation presents a method for the novel synthesis of related compounds, such as steryl esters from β-sitosterol and N-phosphoryl amino acids. researchgate.net This technique can accelerate reaction times and improve yields, offering a more efficient route for production.
Advanced Protection/Deprotection Strategies: A significant hurdle in phospho-amino acid synthesis is the need for selective protection and deprotection of functional groups. acs.org The development of novel strategies, such as a single-step allyl-phosphoester protection combined with palladium-mediated deprotection, offers a more straightforward approach to creating libraries of these valuable compounds. acs.org
These advancements aim to make the synthesis of this compound and related compounds more accessible, scalable, and environmentally benign, thereby facilitating broader research and application.
Exploration of Advanced Catalytic Systems Incorporating Phosphoryl-Amino Acid Motifs
The unique structural and electronic properties of the phosphoryl-amino acid motif make it an attractive component for the design of novel catalysts. The phosphorus center and the chiral amino acid scaffold can be exploited to create highly selective and efficient catalytic systems.
Future research in this domain is focused on:
Asymmetric Catalysis: Phosphorus-containing amino acids are being introduced into peptides to create new ligands for asymmetric catalysis. rsc.org The this compound scaffold, with its defined stereochemistry, is a prime candidate for developing catalysts that can control the enantioselectivity of chemical reactions, which is crucial in the synthesis of pharmaceuticals.
Enzyme Mimics and Artificial Enzymes: N-phosphoryl amino acids can serve as models for studying the high-energy P-N bond's role in biological processes. researchgate.net Research into antibody-catalyzed reactions, where antibodies are generated to catalyze specific reactions like peptide cyclization using phosphonate (B1237965) haptens, demonstrates the potential for creating "antibody ligases" or "abzymes". pnas.org These systems can offer high substrate selectivity. pnas.org
Biocatalysis and Immobilized Enzymes: The immobilization of enzymes involved in amino acid metabolism, such as O-acetylserine sulfhydrylase, onto nanocarriers has been shown to create highly active and recyclable biocatalysts for synthesizing novel β-substituted L-α-amino acids. rsc.org Similar strategies could be explored for enzymes that interact with or modify this compound, enhancing their stability and reusability for industrial-scale synthesis.
Understanding Catalytic Mechanisms: Detailed studies of enzymes that utilize phosphorylated substrates, such as histidine phosphatases, are revealing the importance of specific amino acid residues within the active site for catalytic activity. nih.gov This fundamental knowledge can guide the rational design of new catalysts based on the phosphoryl-amino acid motif.
The table below summarizes potential catalytic applications and the rationale behind them.
| Catalytic System Type | Rationale for Incorporating this compound | Potential Application |
| Homogeneous Catalysts | Chiral ligand for transition metals, enabling stereocontrol. | Asymmetric synthesis of chiral molecules. |
| Antibody Catalysts (Abzymes) | Use as a hapten to generate antibodies with specific catalytic activity. | Highly selective peptide bond formation and cyclization. pnas.org |
| Immobilized Biocatalysts | Substrate or modifier for enzymes to create stable, reusable catalytic systems. | Efficient synthesis of valuable β-substituted amino acids. rsc.org |
| Organocatalysts | The phosphoryl group can act as a Lewis base or influence reaction stereochemistry. | Enantioselective carbon-carbon bond-forming reactions. |
Design and Synthesis of Next-Generation Bioactive Agents Based on the this compound Scaffold
The N-phosphoryl amino acid structure is a key component in a variety of biologically active molecules and serves as a versatile scaffold for developing new therapeutic agents. nih.govfrontiersin.org Its ability to mimic transition states of enzymatic reactions or act as a phosphate (B84403) donor makes it particularly valuable in drug design. researchgate.netresearchgate.net
Emerging research avenues in this area include:
Anticancer Agents: Novel series of N-phosphoryl amino acid-modified analogues of natural products, such as resveratrol (B1683913), have shown significant anti-proliferative activity against cancer cell lines. nih.gov These compounds can induce apoptosis (programmed cell death) through mitochondrial-dependent pathways, making them promising leads for new cancer therapies. nih.gov
Prodrug Development (ProTide Technology): The "ProTide" approach uses phosphoramidates to deliver nucleoside-based drugs more effectively into cells. researchgate.netcardiff.ac.uk This strategy has been tremendously successful, leading to approved antiviral drugs like Sofosbuvir. cardiff.ac.uk The this compound moiety can be incorporated into such prodrugs to improve the pharmacological properties of parent drugs. researchgate.net
Enzyme Inhibitors: Aminophosphonates, which are analogues of amino acids, are known to act as antagonists of amino acid metabolism by inhibiting key enzymes. researchgate.net The this compound scaffold can be used to design potent and selective inhibitors for various enzyme targets, including proteases and kinases, which are often implicated in disease.
Prebiotic Chemistry and the Origin of Life: N-phosphoryl amino acids are considered "high-energy" species that can spontaneously form peptides and other biomolecules under mild aqueous conditions. researchgate.netnih.gov Studying the reactivity of this compound provides insights into the potential role of such molecules in the chemical evolution that may have led to the origin of life. researchgate.netnih.gov
The following table details research findings on bioactive agents derived from N-phosphoryl amino acid scaffolds.
| Bioactive Agent Class | Research Finding | Relevant Cell Lines/Targets | Reference |
| Anticancer Analogues | A resveratrol analogue modified with an N-phosphoryl amino acid showed potent activity with an IC50 value of 3.45 µM and induced apoptosis. | CNE-1, CNE-2 | nih.gov |
| Podophyllotoxin (B1678966) Derivatives | N-phosphoryl peptide modifications of podophyllotoxin resulted in potent anticancer agents. | A549, MCF-7, HepG2 | frontiersin.org |
| Antiviral Prodrugs | The ProTide approach, utilizing phosphoroamidates, has led to FDA-approved drugs for treating HCV, HIV, and HBV. | HCV, HIV, HBV | cardiff.ac.uk |
Integration with Cutting-Edge Analytical and Biophysical Characterization Techniques
A deep understanding of the structure, reactivity, and biological interactions of this compound requires the use of sophisticated analytical and biophysical methods. Future research will increasingly rely on the integration of these techniques to elucidate its properties at a molecular level.
Key techniques and their future applications include:
Advanced NMR Spectroscopy: While 1H, 13C, and 31P NMR are standard for characterization, advanced techniques like solid-state NMR are being used to probe the mechanism of action of peptides and their interactions within biological membranes. researchgate.net Such methods can provide detailed structural information about how molecules based on the this compound scaffold interact with their biological targets.
Mass Spectrometry: Techniques like Electrospray Ionization-Mass Spectrometry/Mass Spectrometry (ESI-MS/MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are crucial for investigating the chemical reactivity and intermolecular transfer of the phosphoryl group in N-phosphoryl amino acids. researchgate.net
Biophysical Techniques: Circular Dichroism (CD) is used to study the conformational properties of peptides incorporating unnatural amino acids, which is essential for designing stable, structured peptides. ucl.ac.uk Understanding how the N-diphenylphosphoryl group influences peptide conformation is critical for designing bioactive peptides.
Computational and In Silico Modeling: Computational methods are vital for modern drug discovery. mdpi.com Docking studies can predict the binding modes of this compound-based inhibitors to their target proteins, as seen in the modeling of banyasin A binding to a fungal chitinase. frontiersin.org This allows for the rational design of more potent and selective molecules before their synthesis. Furthermore, advanced modeling can help understand the evolution of phosphorylation sites in proteins, providing a deeper context for the role of phosphorylated amino acids in biology. nih.gov
The integration of these powerful analytical tools will be indispensable for advancing the science of this compound, from optimizing its synthesis to designing and validating its function in complex biological systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
